![molecular formula C16H17N3OS B3980877 N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide](/img/structure/B3980877.png)
N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide
Übersicht
Beschreibung
N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide, commonly known as NPC-15437, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. NPC-15437 is a nicotinamide-based compound that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of NPC-15437 is not fully understood. However, it has been shown to interact with various targets in the cell. NPC-15437 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. NPC-15437 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects
NPC-15437 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins. NPC-15437 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, NPC-15437 has been shown to have vasodilatory effects by increasing the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NPC-15437 is that it has shown to have low toxicity in animal studies. This makes it a potentially safe compound for use in humans. However, one limitation of NPC-15437 is that it is a relatively new compound and its long-term effects have not been fully studied. Additionally, NPC-15437 is a small molecule and may have limited bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for NPC-15437 research. One direction is to further study its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its targets and pathways. Additionally, future research could explore the potential of NPC-15437 as a drug candidate and optimize its pharmacokinetic properties for clinical use.
Conclusion
NPC-15437 is a novel small molecule that has potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield. NPC-15437 has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and having neuroprotective and vasodilatory effects. While NPC-15437 has advantages such as low toxicity, its limitations include limited bioavailability and pharmacokinetic properties. Future research could explore its potential as a drug candidate and optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
NPC-15437 has been shown to have potential therapeutic applications in various diseases. It has been studied extensively in cancer research and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. NPC-15437 has also been studied in neurodegenerative diseases and has shown neuroprotective effects. Additionally, NPC-15437 has been studied in cardiovascular diseases and has shown to have vasodilatory effects.
Eigenschaften
IUPAC Name |
N-(1-phenylpropylcarbamothioyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-14(12-7-4-3-5-8-12)18-16(21)19-15(20)13-9-6-10-17-11-13/h3-11,14H,2H2,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYGMIJSXNUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




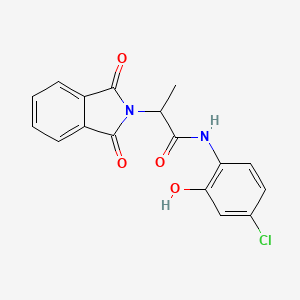
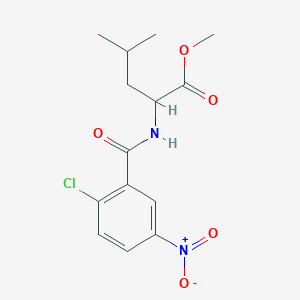
![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3980817.png)
![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)
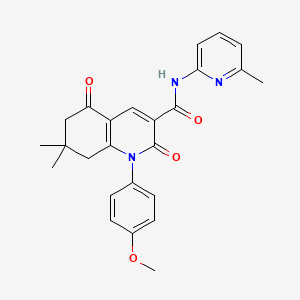

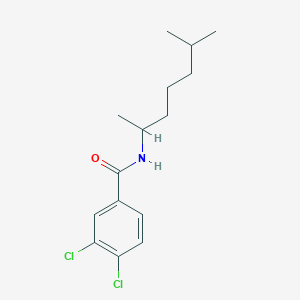
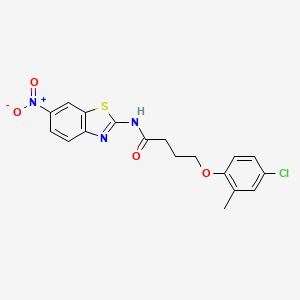

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)
![N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3980881.png)